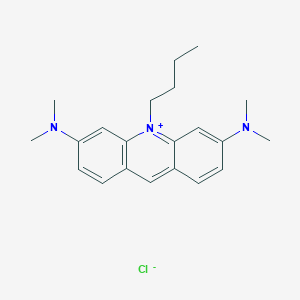
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride: is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is notable for its unique structure and properties, which make it useful in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and butylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the desired transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while substitution reactions can produce a variety of substituted acridines.
Applications De Recherche Scientifique
Chemistry: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: In biological research, the compound is employed for nucleic acid staining and visualization, making it valuable in studies involving DNA and RNA.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting various biological processes. The compound’s molecular targets include the phosphate groups of nucleic acids, and its interaction with these targets can lead to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known fluorescent dye used for nucleic acid staining.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is unique due to its specific butyl and dimethylamino substituents, which confer distinct properties and applications compared to other acridine derivatives. Its ability to intercalate with nucleic acids and its fluorescent properties make it particularly valuable in scientific research.
Propriétés
Numéro CAS |
88598-43-0 |
|---|---|
Formule moléculaire |
C21H28ClN3 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
10-butyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C21H28N3.ClH/c1-6-7-12-24-20-14-18(22(2)3)10-8-16(20)13-17-9-11-19(23(4)5)15-21(17)24;/h8-11,13-15H,6-7,12H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YUSQFVKTGNDVBW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
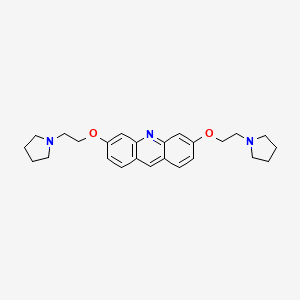
methyl}-1H-imidazole](/img/structure/B14402672.png)


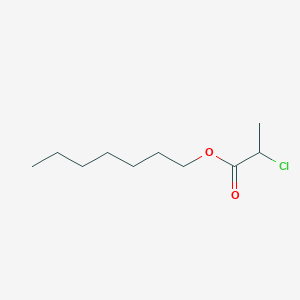
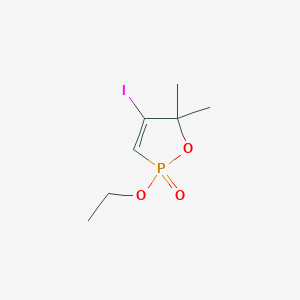
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

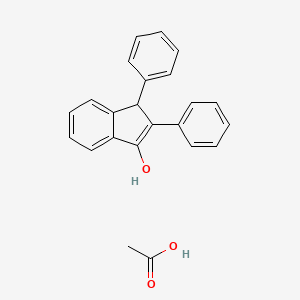


methanone](/img/structure/B14402737.png)
